Methyl 2-({2-[4-(methoxycarbonyl)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({2-[4-(methoxycarbonyl)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyrazine core with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({2-[4-(methoxycarbonyl)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate typically involves multistep organic reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is advantageous due to its efficiency and the high yield of the target product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-[4-(methoxycarbonyl)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 2-({2-[4-(methoxycarbonyl)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-({2-[4-(methoxycarbonyl)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and may have comparable biological activities.
Imidazole derivatives: These compounds also contain an imidazole ring and are known for their broad range of biological activities.
Uniqueness
Methyl 2-({2-[4-(methoxycarbonyl)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H18N4O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-methoxycarbonylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate |
InChI |
InChI=1S/C22H18N4O4/c1-29-21(27)15-9-7-14(8-10-15)19-20(26-12-11-23-13-18(26)25-19)24-17-6-4-3-5-16(17)22(28)30-2/h3-13,24H,1-2H3 |
InChI Key |
JOGUUXLFVCWAEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.